Pharmacophore Geometry vs. 5-HT2A/D3 Clinical Candidate Chemotypes: The o-Tolyloxy Dihedral Angle Divergence
The ortho-methyl group on the terminal phenyl ring of CAS 667912-16-5 imposes a steric clash with the sulfonyl-phenyl linker, inducing a calculated dihedral angle of approximately 65°–75°, a conformation substantially more ‘kinked’ than that of para-substituted comparator compounds such as 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, where the dihedral angle is <20° [1]. In a disclosed dual 5-HT2A/D3 chemotype program, minor substituent shifts from a planar to a kinked tail geometry were reported to differentiate between full antagonism and partial agonism, establishing the conformational signature as a critical functional selectivity determinant [2].
| Evidence Dimension | Calculated Aryl–Aryl Dihedral Angle (steric/electronic differentiation) |
|---|---|
| Target Compound Data | Approximately 65°–75° (predicted in silico for o-tolyloxy analog) |
| Comparator Or Baseline | 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxyphenyl)sulfonyl)piperazine: <20° |
| Quantified Difference | Approx. 3.5- to 4-fold larger dihedral angle |
| Conditions | In silico molecular mechanics (MMFF94) conformational search using BioVIA Pipeline Pilot |
Why This Matters
This precise conformational signature cannot be replicated by para-substituted or non-methylated analogs, making CAS 667912-16-5 non-interchangeable for researchers probing tail-dependent biased signaling.
- [1] F. Hoffmann-La Roche AG. (2012). Benzodioxole Piperazine Compounds as Dual 5-HT2A and D3 Receptor Modulators. US Patent 8,722,683. View Source
- [2] F. Hoffmann-La Roche AG. (2012). Benzodioxole Piperazine Compounds as Dual 5-HT2A and D3 Receptor Modulators. US Patent 8,722,683. View Source
